molecular formula C8H10N2O3 B1343006 Ethyl 5-methoxypyrazine-2-carboxylate CAS No. 54013-05-7

Ethyl 5-methoxypyrazine-2-carboxylate

Cat. No.: B1343006
CAS No.: 54013-05-7
M. Wt: 182.18 g/mol
InChI Key: JTQJUMVUSYTYOF-UHFFFAOYSA-N
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Description

Ethyl 5-methoxypyrazine-2-carboxylate is a chemical compound with the molecular formula C8H10N2O3. It is a pyrazine derivative, characterized by the presence of an ethyl ester group at the 2-position and a methoxy group at the 5-position of the pyrazine ring. This compound is known for its distinctive odor and is often used in flavor and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methoxypyrazine-2-carboxylate typically involves the esterification of 5-methoxypyrazine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5-methoxypyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-methoxypyrazine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Ethyl pyrazine-2-carboxylate
  • Methyl 5-methoxypyrazine-2-carboxylate
  • 5-methoxypyrazine-2-carboxylic acid

Comparison: this compound is unique due to the presence of both an ethyl ester and a methoxy group, which impart distinct chemical and physical properties. Compared to ethyl pyrazine-2-carboxylate, the methoxy group in this compound provides additional sites for chemical reactions, making it more versatile in synthetic applications. Mthis compound, on the other hand, has a methyl ester group instead of an ethyl ester, which can influence its reactivity and solubility .

Properties

IUPAC Name

ethyl 5-methoxypyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(11)6-4-10-7(12-2)5-9-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQJUMVUSYTYOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618574
Record name Ethyl 5-methoxypyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54013-05-7
Record name Ethyl 5-methoxypyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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